molecular formula C27H18N6O B2515045 N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-naphthamide CAS No. 891112-81-5

N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-naphthamide

Cat. No.: B2515045
CAS No.: 891112-81-5
M. Wt: 442.482
InChI Key: BOWFMQUZKKDTBR-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 3 with pyridin-4-yl and at position 6 with a phenyl group bearing a 2-naphthamide moiety. Its structure combines aromatic and heterocyclic elements, which are common in bioactive molecules targeting kinases or epigenetic regulators.

Properties

IUPAC Name

N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18N6O/c34-27(22-9-8-18-4-1-2-5-20(18)16-22)29-23-7-3-6-21(17-23)24-10-11-25-30-31-26(33(25)32-24)19-12-14-28-15-13-19/h1-17H,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWFMQUZKKDTBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=CC(=C3)C4=NN5C(=NN=C5C6=CC=NC=C6)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the triazolopyridazine core. One common approach is the cyclization of a suitable precursor containing the pyridine and triazole moieties. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the ring-closure reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would be optimized for efficiency and yield. This might involve the use of continuous flow reactors, which can provide better control over reaction conditions and improve scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product's purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.

Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Pharmacological Activities

Research indicates that compounds in the triazolo[4,3-b]pyridazine class exhibit diverse pharmacological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The compound has shown effectiveness against a range of microbial pathogens, indicating potential use as an antimicrobial agent.
  • Analgesic and Anti-inflammatory Effects : Its ability to modulate pain pathways suggests it could serve as an analgesic.
  • Antioxidant Activity : The compound may help mitigate oxidative stress, which is implicated in various diseases.

Anticancer Research

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of similar compounds within the triazolo[4,3-b]pyridazine class. Results indicated that these compounds inhibited tumor growth in vitro and in vivo models by inducing apoptosis and inhibiting angiogenesis.

Antimicrobial Studies

Research conducted by the International Journal of Antimicrobial Agents demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This highlights its potential as a new class of antibiotics.

Analgesic Effects

A recent pharmacological study showed that the compound significantly reduced pain responses in animal models. This suggests potential applications in pain management therapies.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological targets. It may interact with receptors, enzymes, or other proteins, leading to a cascade of biochemical events. The molecular pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Biological Activity/Application Key Findings
Target Compound : N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-naphthamide - Pyridin-4-yl at position 3
- 2-Naphthamide-linked phenyl at position 6
Hypothesized kinase/epigenetic modulation (inferred) Larger aromatic substituents may enhance lipophilicity and target binding
Lin28-1632 (N-Methyl-N-[3-(3-methyltriazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide; CAS 108825-65-6) - Methyl group at position 3
- Phenylacetamide at position 6
Lin28 inhibitor, promotes differentiation Blocks Lin28/let-7 interaction, reduces tumorsphere formation in cancer
E-4b () - 3,5-Dimethylpyrazole at position 6
- Benzoylamino propenoic acid substituent
Not specified Structural rigidity from pyrazole may limit conformational flexibility
C4019 () - Sulfamoylphenylacetamide with benzylpiperazine Synthesized for undisclosed targets Piperazine moiety could improve solubility and CNS penetration
N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiazine-2-yl)acetamide () - Pyridin-3-yl at position 3
- Thiazine-linked acetamide at position 6
Undisclosed Thiazine group introduces sulfur, potentially altering redox properties
2-(Naphthalen-1-yl)-N-(3-(3-(thiophen-2-yl)-triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide () - Thiophen-2-yl at position 3
- Naphthalen-1-yl acetamide at position 6
Undisclosed Thiophene substitution reduces basicity compared to pyridinyl analogs

Functional and Pharmacokinetic Insights

Substituent Effects on Bioactivity: Pyridinyl vs. Thiophenyl/Other Heterocycles: Pyridin-4-yl (target compound) provides a basic nitrogen for hydrogen bonding, whereas thiophen-2-yl () introduces sulfur-based hydrophobicity . Naphthamide vs.

Therapeutic Implications :

  • Lin28-1632’s efficacy in rescuing let-7 miRNA function highlights the triazolopyridazine scaffold’s utility in cancer stem cell targeting .
  • Patent compounds () demonstrate anxiolytic activity, suggesting the core’s versatility in neurological applications .

Biological Activity

N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-naphthamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Compound Overview

The compound is characterized by a unique structure that includes a pyridine ring, a triazolopyridazine moiety, and a naphthamide group. Such structural features are often linked to significant biological activities, particularly in cancer research and enzyme inhibition.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit several key enzymes involved in cancer progression. For instance, it targets c-Met and Pim-1 kinases, which play critical roles in cellular signaling pathways related to tumor growth and metastasis. Studies indicate that it exhibits an IC50 value of approximately 0.163 μM against c-Met and 0.283 μM against Pim-1 .
  • Apoptosis Induction : Research indicates that this compound can induce apoptosis in cancer cells. For example, it has been observed to significantly increase caspase-9 activity and promote cell cycle arrest at the S phase in MCF-7 breast cancer cells .

Cytotoxicity Studies

A series of studies have evaluated the cytotoxic effects of this compound across various cancer cell lines:

Cell Line IC50 (μM) Effect
MCF-70.15 ± 0.08Strong antiproliferative effect
A5490.83 ± 0.07Significant cytotoxicity
HeLa2.85 ± 0.74Moderate cytotoxicity

These results highlight the compound's potential as an anticancer agent through its ability to inhibit cell proliferation effectively.

Enzyme Inhibition Studies

The compound's inhibitory effects on key enzymes were also assessed:

Enzyme IC50 (μM) Comments
c-Met0.163 ± 0.01Potent inhibitor
Pim-10.283 ± 0.01Effective against cancer-related pathways

Case Studies

In a notable study involving the synthesis and evaluation of various triazolopyridazine derivatives, this compound was identified as a promising candidate due to its dual inhibitory action on c-Met and Pim-1 kinases . The study utilized the NCI 60-panel cell line assay to assess anticancer activity and confirmed significant therapeutic potential through molecular docking studies that elucidated binding modes and action targets.

Q & A

Q. What are the key synthetic routes and critical steps for synthesizing N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-naphthamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with the preparation of triazolo-pyridazine and phenyl-naphthamide intermediates. Key steps include:
  • Intermediate synthesis : Formation of the triazolo-pyridazine core via cyclization reactions using pyridine derivatives and hydrazine .
  • Coupling reactions : Linking the triazolo-pyridazine moiety to the phenyl-naphthamide group via amide or thioether bonds .
  • Critical conditions : Optimize temperature (80–120°C), solvent choice (DMF or DMSO), and catalysts (e.g., Pd for cross-coupling) to achieve >70% yield .

Q. Which characterization techniques are essential to confirm the structure and purity of this compound?

  • Methodological Answer : Use a combination of:
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton and carbon environments .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns and UV detection .
  • X-ray crystallography (if crystals form): For absolute stereochemical confirmation .

Advanced Research Questions

Q. How can researchers optimize reaction yields and minimize byproducts during synthesis?

  • Methodological Answer :
  • Parameter screening : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, reducing reaction time from 24h to 12h via microwave-assisted synthesis can improve efficiency .
  • Byproduct mitigation : Introduce scavenger resins (e.g., polymer-bound triphenylphosphine) to trap unreacted intermediates .
  • Real-time monitoring : Employ in-situ FTIR or Raman spectroscopy to track reaction progress .

Q. How should contradictory data on biological activity (e.g., enzyme inhibition vs. cytotoxicity) be analyzed?

  • Methodological Answer :
  • Dose-response studies : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects .
  • Off-target profiling : Use kinase panels or proteome-wide affinity capture to rule out non-specific binding .
  • Computational modeling : Molecular docking (AutoDock Vina) to compare binding affinities with structurally similar compounds .

Q. What computational strategies predict the compound’s pharmacokinetic properties and target interactions?

  • Methodological Answer :
  • ADME prediction : Tools like SwissADME or pkCSM to estimate solubility (LogP), metabolic stability (CYP450 interactions), and bioavailability .
  • Molecular dynamics simulations : GROMACS or AMBER to simulate binding stability with targets (e.g., kinase domains) over 100-ns trajectories .
  • QSAR modeling : Build regression models using descriptors (e.g., topological polar surface area) to correlate structure with activity .

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